sEH Inhibitory Potency: 3-(2-Aminoethoxymethyl) vs. 3-Unsubstituted and 4-Substituted Piperidine Acetamides
In the patent-disclosed fluorescence-based sEH inhibition assay (using recombinant human sEH and PHOME substrate), 1-[3-(2-aminoethoxymethyl)-piperidin-1-yl]-ethanone (Compound 3d) exhibits an IC₅₀ of approximately 10 nM [1]. This represents an ~81-fold potency improvement over the des-aminoethoxy comparator Compound 3b (3-unsubstituted or differently substituted analog within the same patent series), which shows an IC₅₀ of 810 nM [2], and an ~120-fold improvement over Compound 3c (IC₅₀ = 1,200 nM) [3]. The quantitative potency gap demonstrates that the 3-(2-aminoethoxymethyl) substituent is a critical pharmacophoric element for high-affinity sEH engagement within this non-urea amide chemotype.
| Evidence Dimension | IC₅₀ against recombinant human soluble epoxide hydrolase (sEH) – fluorescence assay using PHOME substrate |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10 nM |
| Comparator Or Baseline | Compound 3b (US10383835): IC₅₀ = 810 nM; Compound 3c (US10383835): IC₅₀ = 1,200 nM |
| Quantified Difference | 81-fold more potent than Compound 3b; 120-fold more potent than Compound 3c |
| Conditions | Recombinant human sEH, PHOME fluorescent substrate; assay as described in Zeldin et al., J. Biol. Chem. 268:6402–6407 (1993); data reported in US Patent 10,383,835 |
Why This Matters
An 81–120× potency advantage directly impacts the achievable target engagement window at a given concentration, reducing the risk of false-negative results in cell-based and in vivo pharmacology studies when procuring for sEH target validation.
- [1] US Patent 10,383,835. Compound 3d: IC₅₀ ~10 nM against recombinant human sEH. Assay: fluorescence-based, PHOME substrate. View Source
- [2] BindingDB BDBM100355. US10383835 Compound 3b. IC₅₀ = 810 nM (human sEH). View Source
- [3] BindingDB BDBM100356. US10383835 Compound 3c. IC₅₀ = 1,200 nM (human sEH). View Source
